Ethyl 2-bromo-3-oxobutanoate
Overview
Description
Ethyl 2-bromo-3-oxobutanoate is an organic compound with the molecular formula C6H9BrO3. It is a brominated ester derivative of 3-oxobutanoic acid. This compound is of significant interest in organic synthesis due to its reactivity and utility as an intermediate in various chemical reactions .
Mechanism of Action
Target of Action
Ethyl 2-bromo-3-oxobutanoate, also known as ethyl acetoacetate, is a compound that primarily targets enolate ions . Enolate ions are negatively charged species formed by the deprotonation of a carbonyl compound. They play a crucial role in various organic reactions due to their nucleophilic nature .
Mode of Action
The compound interacts with its targets through a process known as alkylation . In this process, an α-hydrogen in the enolate ion is replaced with an alkyl group, forming a new carbon-carbon (C-C) bond . This reaction is typically facilitated by an alkyl halide and follows the S_N2 reaction mechanism .
Biochemical Pathways
The alkylation of enolate ions is a key step in several biochemical pathways, including the malonic ester synthesis and the acetoacetic ester synthesis . These pathways are involved in the preparation of carboxylic acids and methyl ketones, respectively . The resulting products have wide applications in various fields, including pharmaceuticals and materials science .
Result of Action
The alkylation of enolate ions by this compound results in the formation of α-substituted carbonyl compounds . These compounds are valuable intermediates in organic synthesis and can be further transformed into a variety of useful products .
Action Environment
The action of this compound is influenced by various environmental factors. For instance, the compound is more acidic than ordinary esters and is almost completely converted to an enolate by sodium ethoxide . Additionally, the compound should be stored in an inert atmosphere and under -20°C to maintain its stability .
Biochemical Analysis
Biochemical Properties
Ethyl 2-bromo-3-oxobutanoate is involved in the alkylation of enolate ions, a process that forms a new carbon-carbon bond, joining two smaller pieces into one larger molecule . This compound can be readily converted into its enolate ion, which can then be alkylated by reaction with an alkyl halide . The enolate ion is a good nucleophile that reacts rapidly with an alkyl halide to give an α-substituted malonic ester .
Molecular Mechanism
The molecular mechanism of this compound involves its conversion into an enolate ion, which then undergoes alkylation by reacting with an alkyl halide . This reaction is an SN2 reaction, which involves the displacement of the leaving group by backside attack .
Temporal Effects in Laboratory Settings
In laboratory settings, this compound is stored under an inert atmosphere and at a temperature below -20°C to maintain its stability
Metabolic Pathways
This compound is involved in the alkylation of enolate ions, a key process in various metabolic pathways
Preparation Methods
Synthetic Routes and Reaction Conditions: Ethyl 2-bromo-3-oxobutanoate can be synthesized through the bromination of ethyl acetoacetate. The process involves the reaction of ethyl acetoacetate with bromine in the presence of a base such as sodium hydroxide or potassium carbonate. The reaction typically proceeds under mild conditions, with the bromine being added dropwise to a solution of ethyl acetoacetate in an organic solvent like dichloromethane .
Industrial Production Methods: On an industrial scale, the production of this compound follows similar principles but is optimized for higher yields and purity. The process involves continuous monitoring and control of reaction parameters such as temperature, concentration, and reaction time. The use of automated systems ensures consistent quality and efficiency in large-scale production .
Chemical Reactions Analysis
Types of Reactions: Ethyl 2-bromo-3-oxobutanoate undergoes various types of chemical reactions, including:
Nucleophilic Substitution: The bromine atom can be replaced by other nucleophiles such as amines, thiols, or alkoxides.
Reduction: The carbonyl group can be reduced to an alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents like sodium azide or potassium thiocyanate in polar aprotic solvents.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Hydrolysis: Aqueous hydrochloric acid or sodium hydroxide solutions.
Major Products:
Nucleophilic Substitution: Substituted derivatives depending on the nucleophile used.
Reduction: Ethyl 2-bromo-3-hydroxybutanoate.
Hydrolysis: 2-bromo-3-oxobutanoic acid and ethanol.
Scientific Research Applications
Ethyl 2-bromo-3-oxobutanoate is utilized in various scientific research applications, including:
Organic Synthesis: As an intermediate in the synthesis of complex organic molecules.
Pharmaceuticals: In the development of potential drug candidates due to its reactivity and functional groups.
Material Science: As a building block for the synthesis of polymers and advanced materials.
Biological Studies: In the study of enzyme mechanisms and metabolic pathways involving brominated compounds.
Comparison with Similar Compounds
Ethyl 3-oxobutanoate (Ethyl acetoacetate): Lacks the bromine atom, making it less reactive in nucleophilic substitution reactions.
Ethyl 2-chloro-3-oxobutanoate: Similar structure but with chlorine instead of bromine, leading to different reactivity and reaction conditions.
Ethyl 2-iodo-3-oxobutanoate: Contains iodine, which is a better leaving group than bromine, making it more reactive in substitution reactions.
Uniqueness: Ethyl 2-bromo-3-oxobutanoate is unique due to the presence of the bromine atom, which enhances its reactivity in nucleophilic substitution reactions compared to its non-halogenated counterpart, ethyl 3-oxobutanoate. The bromine atom also influences the compound’s physical properties, such as boiling point and solubility .
Properties
IUPAC Name |
ethyl 2-bromo-3-oxobutanoate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H9BrO3/c1-3-10-6(9)5(7)4(2)8/h5H,3H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NGJKQTAWMMZMEL-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(C(=O)C)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H9BrO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
209.04 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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